molecular formula C8HBrCl2FIN2 B8228689 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline

7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline

Cat. No.: B8228689
M. Wt: 421.82 g/mol
InChI Key: IEHLGMIULROOSJ-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline is a complex organic compound with the molecular formula C8HBrCl2FIN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline typically involves multi-step organic reactions. One common method includes the halogenation of quinazoline derivatives. The process often starts with the preparation of a quinazoline core, followed by sequential halogenation reactions to introduce bromine, chlorine, fluorine, and iodine atoms at specific positions on the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the halogenation reactions. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines .

Scientific Research Applications

7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,4-dichloro-8-fluoro-6-(3-furyl)quinazoline
  • 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline

Uniqueness

7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline is unique due to the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, chlorine, fluorine, and iodine atoms on the quinazoline ring provides a distinct electronic environment, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HBrCl2FIN2/c9-4-3(13)1-2-6(5(4)12)14-8(11)15-7(2)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHLGMIULROOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1I)Br)F)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HBrCl2FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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